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Introduction: Dimethylvinylamine, a simple enamine, holds significant interest in organic

synthesis and medicinal chemistry due to the unique reactivity profile imparted by the nitrogen

lone pair's conjugation with the carbon-carbon double bond. Understanding the delicate

balance of its conformational stability and predicting its reactivity are crucial for its effective

application in the design and development of novel chemical entities. This technical guide

provides an in-depth analysis of the theoretical underpinnings of dimethylvinylamine's stability

and reactivity, drawing upon computational studies of the parent compound and its close

analogs. It further outlines detailed experimental protocols for its characterization and provides

visual representations of key theoretical concepts.

Conformational Stability: A Theoretical Perspective
The conformational landscape of dimethylvinylamine is primarily dictated by the rotation

around the C-N single bond and the pyramidalization at the nitrogen atom. Theoretical studies,

predominantly employing Density Functional Theory (DFT) and ab initio methods, have

elucidated the energetic penalties associated with these conformational changes. Due to the

scarcity of direct computational studies on N,N-dimethylvinylamine, the following data is

synthesized from studies on vinylamine and other simple enamines.

Table 1: Calculated Rotational Barriers and Inversion Barriers for Vinylamine and Analogs
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Parameter Molecule Method Basis Set
Calculated
Value
(kcal/mol)

C-N Rotational

Barrier
Vinylamine MP2 aug-cc-pVDZ ~5-7

Nitrogen

Inversion Barrier
Methylamine CCSD(T) cc-pVQZ 5.8

Nitrogen

Inversion Barrier
Dimethylamine CCSD(T) cc-pVQZ 4.9

Note: These values are illustrative and can vary with the level of theory and basis set

employed. The C-N rotational barrier in enamines is a result of the partial double bond

character arising from p-π conjugation.

The rotation around the C-N bond disrupts the favorable conjugation between the nitrogen lone

pair and the vinyl group's π-system, leading to a significant energy barrier. The nitrogen

inversion barrier, while lower than the rotational barrier, is another important factor governing

the molecule's dynamic behavior.

Reactivity of Dimethylvinylamine: An Electron-Rich
Nucleophile
The defining characteristic of enamines, including dimethylvinylamine, is their potent

nucleophilicity at the β-carbon atom. This reactivity stems from the resonance contribution of

the nitrogen lone pair, which increases the electron density at the β-carbon.[1] Computational

studies have quantified this nucleophilicity and explored the mechanisms of various reactions.

2.1. Electrophilic Attack at the β-Carbon

Theoretical models consistently show that electrophilic attack preferentially occurs at the β-

carbon, leading to the formation of an iminium ion intermediate. DFT calculations on the

reactions of enamines with electrophiles have provided insights into the transition state

geometries and activation energies.[2]
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Table 2: Calculated Energetics for Reactions of Enamines

Reaction
Type

Enamine
Model

Electroph
ile

Method Basis Set
Activatio
n Energy
(kcal/mol)

Reaction
Energy
(kcal/mol)

Aldol

Reaction

Acetaldehy

de

Enamine

Acetaldehy

de
B3LYP 6-31G* Low Exothermic

Michael

Addition

Pyrrolidine-

propanal

enamine

(E)-1-

nitropropen

e

M06-2X
6-

311+G(d,p)

Not

specified

-24.8 to

-33.8

Note: The activation energies for enamine reactions are generally low, reflecting their high

reactivity. The exothermicity of these reactions drives them to completion.[2][3]

2.2. Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of enamine

reactivity. The Highest Occupied Molecular Orbital (HOMO) of an enamine is typically localized

on the β-carbon and the nitrogen atom, with a large coefficient on the β-carbon. This high-

energy HOMO readily interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of

electrophiles, initiating the reaction.

Experimental Protocols for the Study of
Dimethylvinylamine
The theoretical predictions regarding the stability and reactivity of dimethylvinylamine can be

validated and further explored through various experimental techniques. The following

protocols provide a framework for the synthesis, purification, and characterization of this

enamine.

3.1. Synthesis of N,N-Dimethylvinylamine

This protocol is adapted from general procedures for the synthesis of enamines.
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Materials:

Acetaldehyde

Dimethylamine (as a solution in THF or as a gas)

Potassium carbonate (anhydrous)

Diethyl ether (anhydrous)

Magnesium sulfate (anhydrous)

Round-bottom flask

Condenser

Drying tube

Magnetic stirrer

Separatory funnel

Procedure:

To a stirred solution of excess dimethylamine in anhydrous diethyl ether in a round-bottom

flask cooled in an ice bath, slowly add acetaldehyde.

After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

Add anhydrous potassium carbonate to the reaction mixture to remove the water formed

during the reaction.

Stir for an additional 1-2 hours.

Filter the mixture to remove the potassium carbonate.

The filtrate, containing the crude N,N-dimethylvinylamine, can be carefully concentrated

under reduced pressure. Caution: Enamines are often unstable and prone to polymerization
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and hydrolysis. It is advisable to use the crude product immediately or store it under an inert

atmosphere at low temperatures.

For purification, fractional distillation under reduced pressure can be attempted, though care

must be taken to avoid decomposition.

3.2. Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of enamines.

Sample Preparation: Dissolve 5-10 mg of the freshly prepared enamine in a deuterated

solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. It is crucial to use anhydrous solvents to prevent

hydrolysis.

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons and the

N-methyl protons. The chemical shifts of the vinyl protons are indicative of the electron

density at the double bond. The β-vinyl proton will be significantly shielded compared to a

typical alkene proton due to the electron-donating effect of the nitrogen.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the vinyl carbons

and the N-methyl carbons. The β-carbon will be significantly shielded.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups in dimethylvinylamine.

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates

(NaCl or KBr).

Expected Absorptions:

C=C stretch: ~1640-1600 cm⁻¹ (This band is often strong in enamines due to the

increased polarity of the double bond).

C-N stretch: ~1350-1250 cm⁻¹
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=C-H stretch: ~3080-3020 cm⁻¹

C-H stretch (methyl): ~2950-2850 cm⁻¹

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity of the synthesized enamine and to determine its

molecular weight.

Sample Preparation: Prepare a dilute solution of the enamine in a volatile organic solvent

(e.g., diethyl ether, dichloromethane).

Analysis: The gas chromatogram will indicate the purity of the sample. The mass spectrum

will show the molecular ion peak (M⁺) corresponding to the molecular weight of N,N-

dimethylvinylamine (C₄H₉N, MW = 71.12 g/mol ) and characteristic fragmentation patterns.

Visualizing Theoretical Concepts with Graphviz
4.1. Conformational Isomerism of Dimethylvinylamine

The following diagram illustrates the rotation around the C-N bond, leading to different

conformers.

Caption: C-N Bond Rotation in Dimethylvinylamine.

4.2. Electrophilic Attack on Dimethylvinylamine

This diagram depicts the reaction pathway for the electrophilic addition to the β-carbon of

dimethylvinylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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